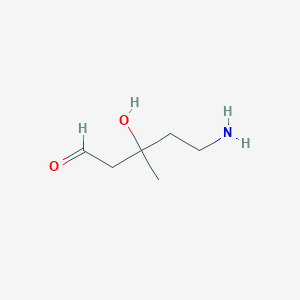

5-Amino-3-hydroxy-3-methylpentanal

Description

5-Amino-3-hydroxy-3-methylpentanal is a branched aldehyde featuring amino (-NH₂) and hydroxyl (-OH) functional groups at the 5th and 3rd positions, respectively, along with a methyl (-CH₃) substituent at the 3rd carbon.

Propriétés

Formule moléculaire |

C6H13NO2 |

|---|---|

Poids moléculaire |

131.17 g/mol |

Nom IUPAC |

5-amino-3-hydroxy-3-methylpentanal |

InChI |

InChI=1S/C6H13NO2/c1-6(9,2-4-7)3-5-8/h5,9H,2-4,7H2,1H3 |

Clé InChI |

FLDQFHXLPNWRJW-UHFFFAOYSA-N |

SMILES canonique |

CC(CCN)(CC=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-hydroxy-3-methylpentanal can be achieved through several methods. One common approach involves the aldol condensation of aldehydes and ketones. For instance, the reaction between 3-hydroxy-3-methylbutanal and an appropriate amine under controlled conditions can yield the desired product . The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the carbon-carbon bond.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-3-hydroxy-3-methylpentanal may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-3-hydroxy-3-methylpentanal can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used to introduce new functional groups via substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Applications De Recherche Scientifique

5-Amino-3-hydroxy-3-methylpentanal has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mécanisme D'action

The mechanism by which 5-Amino-3-hydroxy-3-methylpentanal exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can influence the compound’s activity in biological systems, including its potential as a therapeutic agent.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Functional Group Analogues: Amino-Hydroxy Derivatives

Compounds bearing amino and hydroxyl groups, such as 5-amino-3-hydroxy-1H-pyrazole derivatives (e.g., compounds 7a and 7b from ), share functional similarities with 5-amino-3-hydroxy-3-methylpentanal. These pyrazole-based structures exhibit:

- Enhanced acidity due to the hydroxyl group, facilitating deprotonation in basic conditions.

- Nucleophilic reactivity at the amino group, enabling participation in condensation or cyclization reactions.

However, the aldehyde moiety in 5-amino-3-hydroxy-3-methylpentanal introduces distinct reactivity, such as susceptibility to oxidation (e.g., forming carboxylic acids) or participation in aldol reactions. Pyrazole derivatives, in contrast, are stabilized by aromaticity and typically undergo electrophilic substitution .

2.2 Structural Analogues: Branched Aliphatic Compounds

Branched hydrocarbons like 3-methylpentane (CAS 96-14-0, ) and 2-methylpentane (CAS 107-83-5) provide insights into the effects of branching on physical properties. For example:

| Property | 3-Methylpentane | 5-Amino-3-hydroxy-3-methylpentanal (Inferred) |

|---|---|---|

| Boiling Point | ~63°C (hydrocarbon) | Higher (due to polar groups) |

| Solubility | Insoluble in water | Water-soluble (amino/hydroxyl groups) |

| Reactivity | Inert (saturated alkane) | Reactive (aldehyde, amino, hydroxyl) |

2.3 Aldehyde-Based Analogues

- Steric effects : The 3-methyl group may hinder nucleophilic attacks at the aldehyde carbon.

- Hydrogen bonding: The hydroxyl and amino groups enhance intermolecular interactions, increasing viscosity and boiling points relative to non-polar aldehydes.

Activité Biologique

5-Amino-3-hydroxy-3-methylpentanal is a compound with the molecular formula C6H13NO2, known for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C6H13NO2

- Molecular Weight : 129.18 g/mol

- CAS Number : 79123322

5-Amino-3-hydroxy-3-methylpentanal is characterized by the presence of an amino group, a hydroxyl group, and a branched-chain structure, which may contribute to its biological properties.

The biological activity of 5-Amino-3-hydroxy-3-methylpentanal is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential role as a modulator in neurotransmission and metabolic pathways.

-

Neuroprotective Effects :

- Research indicates that compounds similar to 5-Amino-3-hydroxy-3-methylpentanal can act as neuroprotective agents by modulating glutamate receptors. This modulation can potentially reduce excitotoxicity in neuronal cells, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

- Metabolic Regulation :

Metabolic Effects

In another study focusing on amino alcohols, researchers demonstrated that certain derivatives could significantly influence glucose metabolism and insulin sensitivity in vitro. These findings suggest that 5-Amino-3-hydroxy-3-methylpentanal might also exhibit similar effects, warranting further investigation into its potential as an anti-diabetic agent .

Comparative Biological Activity Table

Pharmacological Potential

Recent studies have begun to explore the pharmacological potential of 5-Amino-3-hydroxy-3-methylpentanal. Preliminary findings suggest it may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions. The compound's ability to modulate cytokine release has been observed in cellular models .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of any new compound. Current data on 5-Amino-3-hydroxy-3-methylpentanal indicate low toxicity levels; however, comprehensive studies are necessary to establish its safety for therapeutic use fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.